molecular formula C12H13BN2O2 B8006068 [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid

[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid

Cat. No.: B8006068
M. Wt: 228.06 g/mol
InChI Key: XQQWVQNMYWBUIA-UHFFFAOYSA-N
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Description

[4-(5-Cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid (molecular weight: 228.06 g/mol) is a boronic acid derivative featuring a pyrazole ring substituted with a cyclopropyl group at the 5-position, linked to a phenylboronic acid moiety. This compound is structurally characterized by its N-heterocyclic pyrazole core and the boronic acid group, which enables participation in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules . Its unique cyclopropyl substituent may influence electronic properties, steric bulk, and solubility compared to other boronic acids.

Properties

IUPAC Name

[4-(5-cyclopropylpyrazol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O2/c16-13(17)10-3-5-11(6-4-10)15-12(7-8-14-15)9-1-2-9/h3-9,16-17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWVQNMYWBUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C(=CC=N2)C3CC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor with hydrazine hydrate in the presence of acetic acid . The resulting pyrazole derivative is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Applications : The boronic acid group in the target compound enables cross-coupling reactions, but its discontinued status limits accessibility for further studies.
  • Biological Potential: While pyrazole-containing analogs show antifungal and antiproliferative activity , the target compound’s cyclopropyl group warrants evaluation in similar assays.
  • Solubility Optimization : Lessons from bulky substituents suggest the need for derivatization (e.g., adding polar groups) to improve aqueous compatibility.

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